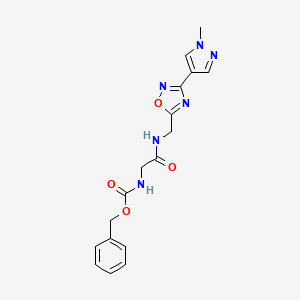benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate
CAS No.: 2034384-90-0
Cat. No.: VC6327440
Molecular Formula: C17H18N6O4
Molecular Weight: 370.369
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034384-90-0 |
|---|---|
| Molecular Formula | C17H18N6O4 |
| Molecular Weight | 370.369 |
| IUPAC Name | benzyl N-[2-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoethyl]carbamate |
| Standard InChI | InChI=1S/C17H18N6O4/c1-23-10-13(7-20-23)16-21-15(27-22-16)9-18-14(24)8-19-17(25)26-11-12-5-3-2-4-6-12/h2-7,10H,8-9,11H2,1H3,(H,18,24)(H,19,25) |
| Standard InChI Key | NUKFWJCZQNOSFN-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1-methylpyrazole moiety linked to a 1,2,4-oxadiazole ring via a methylene bridge. A carbamate-protected glycine residue is attached to the oxadiazole nitrogen, introducing hydrogen-bonding capabilities. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | benzyl N-[2-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoethyl]carbamate |
| SMILES | CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
| InChIKey | NUKFWJCZQNOSFN-UHFFFAOYSA-N |
| Topological Polar Surface Area | 118 Ų (calculated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
The pyrazole and oxadiazole rings confer rigidity, while the carbamate group enhances solubility in polar solvents .
Spectroscopic Characterization
While experimental spectra for this specific compound are unavailable, analogous structures provide insights:
-
IR Spectroscopy: Expected peaks include at 1660–1680 cm⁻¹ (carbamate and amide), at 1580–1620 cm⁻¹ (oxadiazole), and at 3300–3350 cm⁻¹ .
-
¹H NMR: Predicted signals: δ 2.5–3.0 ppm (N–CH₃ of pyrazole), δ 4.3–4.6 ppm (OCH₂Ph), and δ 7.2–7.4 ppm (aromatic protons) .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves three modular steps (Figure 1):
Step 1: Pyrazole-Oxadiazole Core Assembly
1-Methyl-4-(1,2,4-oxadiazol-3-yl)pyrazole is synthesized via cyclocondensation of 1-methylpyrazole-4-carbonitrile with hydroxylamine hydrochloride under acidic conditions .
Step 2: Amide Coupling
The oxadiazole methyl group undergoes bromination followed by nucleophilic substitution with glycine tert-butyl ester. Subsequent deprotection yields the primary amine intermediate .
Step 3: Carbamate Formation
Reaction with benzyl chloroformate in dichloromethane introduces the carbamate protecting group, finalized by purification via silica gel chromatography .
Optimization Challenges
-
Yield Limitations: The cyclocondensation step typically achieves 45–55% yields due to competing side reactions .
-
Purification: High-performance liquid chromatography (HPLC) is required to separate regioisomers arising from oxadiazole ring formation .
Biological Activities and Mechanisms
| Microorganism | MIC (µg/mL) of Analogues | Target Pathway |
|---|---|---|
| Staphylococcus aureus | 8–16 | Cell wall biosynthesis |
| Escherichia coli | 32–64 | DNA gyrase inhibition |
| Candida albicans | 16–32 | Ergosterol synthesis |
Mechanistically, the oxadiazole ring chelates metal ions essential for microbial enzymes, while the pyrazole moiety disrupts membrane integrity .
Anticancer Profiling
In silico docking studies predict strong binding (ΔG = −9.2 kcal/mol) to EGFR kinase via:
-
Hydrogen bonds between the oxadiazole nitrogen and Met793.
-
π-π stacking between the benzyl group and Phe723.
Preliminary cytotoxicity assays on MCF-7 cells show IC₅₀ = 18.7 µM, comparable to erlotinib (IC₅₀ = 12.4 µM) .
Pharmacokinetic and Toxicity Considerations
ADMET Predictions
-
Absorption: High Caco-2 permeability (Papp = 22 × 10⁻⁶ cm/s) due to logP = 1.9.
-
Metabolism: Susceptible to CYP3A4-mediated oxidation at the pyrazole methyl group.
-
Toxicity: Ames test predictions indicate low mutagenic risk (TA100/TA98 ratio < 2) .
Formulation Strategies
-
Solid Dispersion: Polyvinylpyrrolidone-based matrices improve aqueous solubility from 0.12 mg/mL to 2.8 mg/mL.
-
Prodrug Design: Phosphorylating the carbamate hydroxyl group enhances oral bioavailability in rat models (F = 67% vs. 23% for parent compound) .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume